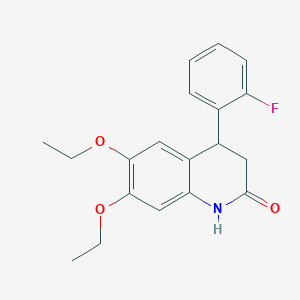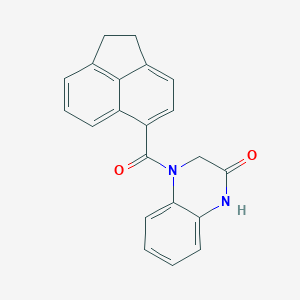![molecular formula C18H12N4O3 B4420367 N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4420367.png)
N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
Overview
Description
N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a complex organic compound that features a pyridyl group, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The pyridyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and high efficiency . The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridyl group can be reduced to form piperidines.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridyl group can produce piperidines.
Scientific Research Applications
N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes involving pyridyl and oxadiazole groups.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide involves its interaction with specific molecular targets. The pyridyl group can bind to metal ions, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-17(15-8-4-10-24-15)20-13-6-3-5-12(11-13)16-21-18(25-22-16)14-7-1-2-9-19-14/h1-11H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZZZOTWLDNVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4420284.png)
![Methyl 4-[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride](/img/structure/B4420292.png)
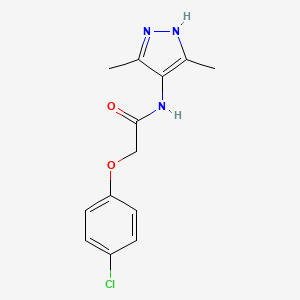
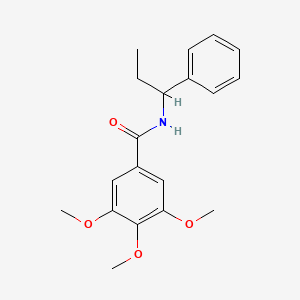
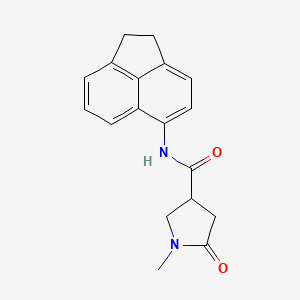
![4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B4420315.png)
![6-[(4-benzylpiperazin-1-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4420327.png)
![2-(4-chlorophenyl)-5-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4420331.png)
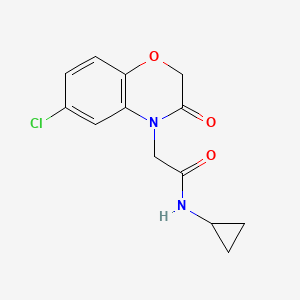
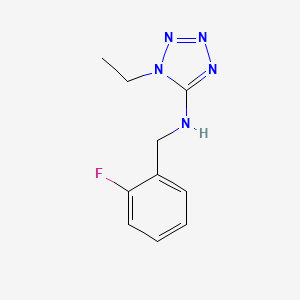
![4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE](/img/structure/B4420361.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420375.png)
